molecular formula C6H11BrO B1272162 4-(Bromomethyl)tetrahydropyran CAS No. 125552-89-8

4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162
CAS No.: 125552-89-8
M. Wt: 179.05 g/mol
InChI Key: LMOOYAKLEOGKJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)tetrahydropyran can be synthesized through several methods. One common method involves the bromination of tetrahydropyran-4-methanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane . The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)tetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted tetrahydropyran derivatives.

    Oxidation: Tetrahydropyran-4-carboxylic acid.

    Reduction: Tetrahydropyran-4-methanol.

Comparison with Similar Compounds

    Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.

    4-(Bromomethyl)tetrahydrofuran: Similar to 4-(Bromomethyl)tetrahydropyran but with a five-membered ring structure.

Uniqueness: this compound is unique due to its six-membered ring structure, which provides greater stability and reactivity compared to five-membered ring analogs. This stability makes it a preferred intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-(bromomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOOYAKLEOGKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378338
Record name 4-(Bromomethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125552-89-8
Record name 4-(Bromomethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)oxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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